Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, acetate
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Overview
Description
Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, acetate is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple aromatic rings and amino groups, which contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, acetate typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 4-(ethylamino)-3-methylbenzaldehyde in the presence of a strong acid catalyst. This reaction forms an intermediate, which is then treated with acetic anhydride to yield the final acetate compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The presence of multiple amino groups allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of enzymes and influence biochemical pathways, leading to its diverse range of applications.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-(dimethylamino)phenyl)methylium
- Methanone, bis(4-(dimethylamino)phenyl)-
- Benzophenone, 4,4’-bis(dimethylamino)-
Uniqueness
Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, acetate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The combination of dimethylamino and ethylamino groups enhances its versatility in chemical reactions and broadens its range of applications compared to similar compounds.
Properties
CAS No. |
72102-66-0 |
---|---|
Molecular Formula |
C28H35N3O2 |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-[4-(ethylamino)-3-methylphenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;acetate |
InChI |
InChI=1S/C26H31N3.C2H4O2/c1-7-27-25-17-12-22(18-19(25)2)26(20-8-13-23(14-9-20)28(3)4)21-10-15-24(16-11-21)29(5)6;1-2(3)4/h8-18H,7H2,1-6H3;1H3,(H,3,4) |
InChI Key |
PHMNZHYQQFKFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C)C.CC(=O)[O-] |
physical_description |
Liquid |
Origin of Product |
United States |
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